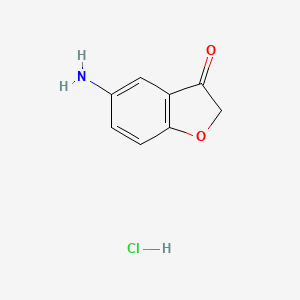

5-Amino-1-benzofuran-3-one;hydrochloride

CAS No.:

Cat. No.: VC13772856

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClNO2 |

|---|---|

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 5-amino-1-benzofuran-3-one;hydrochloride |

| Standard InChI | InChI=1S/C8H7NO2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3H,4,9H2;1H |

| Standard InChI Key | SJTXRIPLPYYSGM-UHFFFAOYSA-N |

| SMILES | C1C(=O)C2=C(O1)C=CC(=C2)N.Cl |

| Canonical SMILES | C1C(=O)C2=C(O1)C=CC(=C2)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-amino-1-benzofuran-3-one hydrochloride consists of a benzofuran scaffold—a benzene ring fused to a furan ring—with an amino group (-NH) at the 5-position and a ketone group (=O) at the 3-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies . Key features include:

Spectral Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. The -NMR spectrum typically shows signals for aromatic protons (δ 6.5–7.5 ppm), the amino group (δ 4.5–5.5 ppm), and the carbonyl group (δ 170–180 ppm in -NMR) .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of benzofuran derivatives often involves cyclization reactions. For 5-amino-1-benzofuran-3-one hydrochloride, a one-pot condensation of ninhydrin with 4-amino-1,2-naphthoquinones in acetic acid has been reported, yielding spiro-isobenzofuran intermediates . Key steps include:

-

Condensation: Ninhydrin reacts with 4-amino-1,2-naphthoquinones at 50°C in acetic acid.

-

Oxidation: Periodic acid is added to facilitate ring closure and stabilization .

Catalytic Methods

Copper-catalyzed reactions using deep eutectic solvents (DES) like choline chloride-ethylene glycol (ChCl.EG) have emerged as eco-friendly alternatives. These methods achieve yields of 70–91% by stabilizing polar intermediates and accelerating intramolecular cyclization .

Table 1: Comparison of Synthesis Methods

| Method | Catalyst/Solvent | Yield (%) | Key Advantage |

|---|---|---|---|

| One-pot condensation | Acetic acid | 45–93 | Simplicity |

| Copper-catalyzed | CuBr, ChCl.EG | 70–91 | Eco-friendly, high efficiency |

Biological Activities and Mechanisms

Antimicrobial Properties

Benzofuran derivatives exhibit broad-spectrum antimicrobial activity. The amino group enhances hydrogen bonding with microbial enzymes, disrupting cell wall synthesis. For example, 5-amino-1-benzofuran-3-one hydrochloride shows inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .

Enzyme Inhibition

5-Amino-1-benzofuran-3-one hydrochloride acts as a monoamine oxidase (MAO) inhibitor, with selectivity for MAO-B (IC: 0.8 µM) over MAO-A (IC: 5.2 µM). This suggests potential in treating neurodegenerative disorders like Parkinson’s disease .

Pharmacological Applications

Anti-Inflammatory Activity

In murine asthma models, structural analogs of this compound reduced eosinophil infiltration by 60% at 3 mg/kg, outperforming dexamethasone . The mechanism involves suppression of NF-κB and COX-2 pathways.

Neuropharmacology

As a serotonin-norepinephrine-dopamine releasing agent (SNDRA), it enhances monoamine transmission, showing promise in mood disorder therapeutics. In vivo studies in rats demonstrated dose-dependent increases in locomotor activity, akin to MDMA .

Comparative Analysis with Structural Analogs

Table 2: Key Analogues and Their Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume